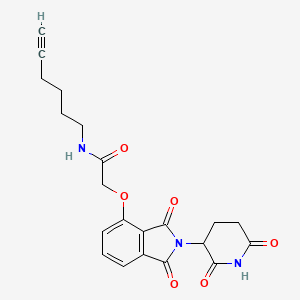

Thalidomide-O-acetamido-C4-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H21N3O6 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hex-5-ynylacetamide |

InChI |

InChI=1S/C21H21N3O6/c1-2-3-4-5-11-22-17(26)12-30-15-8-6-7-13-18(15)21(29)24(20(13)28)14-9-10-16(25)23-19(14)27/h1,6-8,14H,3-5,9-12H2,(H,22,26)(H,23,25,27) |

InChI Key |

XKLNBABEPLVANM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Contextualizing Thalidomide O Acetamido C4 Alkyne Within Immunomodulatory Drugs and E3 Ligase Ligands

Thalidomide (B1683933) and its derivatives, known as Immunomodulatory Imide Drugs (IMiDs), have a complex history, initially marked by tragedy due to their teratogenic effects. wikipedia.orgnih.gov However, extensive research has repurposed these molecules into valuable therapeutics, particularly in oncology. nih.govbhs.be The key to their function lies in their ability to bind to Cereblon (CRBN), a crucial protein that acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govresearchgate.netjst.go.jp

E3 ubiquitin ligases are essential components of the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.govnih.gov They are responsible for recognizing specific proteins and tagging them with ubiquitin, a small regulatory protein. This polyubiquitination marks the target protein for destruction by the proteasome. nih.govyoutube.com

By binding to CRBN, IMiDs effectively "hijack" the CRL4^CRBN^ E3 ligase complex. tocris.comashpublications.org This binding event alters the substrate specificity of CRBN, causing it to recognize and ubiquitinate proteins it would not normally target, referred to as "neosubstrates." nih.govjst.go.jpcas.org This targeted degradation of neosubstrates, such as the transcription factors Ikaros and Aiolos in multiple myeloma cells, is central to the therapeutic effects of IMiDs. ashpublications.orgresearchgate.netfrontiersin.org This mechanism firmly establishes IMiDs as ligands for E3 ubiquitin ligases. nih.govwikipedia.org

A Glimpse into Targeted Protein Degradation Tpd Modalities

Targeted Protein Degradation (TPD) has revolutionized the landscape of drug discovery and biological research by offering a method to eliminate disease-causing proteins rather than just inhibiting their function. nih.govpharmafeatures.com This approach holds the potential to address targets previously considered "undruggable." nih.gov Several TPD modalities have been developed, with two prominent strategies being molecular glues and Proteolysis-Targeting Chimeras (PROTACs). pharmafeatures.comnih.gov

Molecular Glues: These are small molecules, like the IMiDs, that induce an interaction between an E3 ligase and a target protein, leading to the target's degradation. tocris.comcas.orgacs.org The discovery of molecular glues was largely serendipitous, but it laid the groundwork for the rational design of protein degraders. acs.org

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity. nih.govnih.govuniroma1.it They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase (an "E3-ligase-recruiting ligand"), and a chemical linker that connects the two. nih.govacs.org By forming this "ternary complex" (E3 ligase-PROTAC-target protein), the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govyoutube.com

The significance of TPD lies in its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules. acs.org This event-driven mechanism can lead to a more profound and sustained biological effect compared to traditional inhibitors. nih.gov

The Rationale Behind Thalidomide O Acetamido C4 Alkyne As a Chemical Biology Tool

General Synthetic Strategies for Thalidomide-based Ligand-Linker Conjugates

The synthesis of thalidomide-based ligand-linker conjugates is a cornerstone in the development of PROTACs. rsc.org These strategies generally involve the modification of the thalidomide scaffold to introduce a linker, which can then be attached to a ligand for a target protein. thieme-connect.descholaris.ca A common approach is to functionalize the phthalimide (B116566) ring of thalidomide, often at the C4 or C5 position. encyclopedia.pub

A convergent synthetic route is frequently employed, where the thalidomide core and the linker are synthesized separately and then coupled. uwa.edu.au For instance, a thalidomide precursor bearing a suitable functional group for linkage, such as a hydroxyl or amino group, is prepared. encyclopedia.pub Separately, a linker with a complementary reactive group is synthesized. The two fragments are then joined through various coupling reactions. thieme-connect.descholaris.ca

Synthesis of a functionalized thalidomide precursor: This often involves introducing a reactive handle, like a hydroxyl or amino group, onto the phthalimide ring.

Synthesis of a bifunctional linker: The linker contains a reactive group to connect to the thalidomide moiety and another functional group (e.g., an alkyne or azide) for subsequent conjugation to the target protein ligand. medchemexpress.com

Coupling of the thalidomide precursor and the linker: This step forms the thalidomide-linker conjugate.

Conjugation to the target protein ligand: The final step involves attaching the thalidomide-linker conjugate to a ligand that binds to the protein of interest, often via click chemistry.

Functionalization Approaches for Incorporating Alkyne Moieties at the C4 Position

The introduction of an alkyne moiety at the C4 position of the thalidomide phthaloyl ring is a key step in creating versatile building blocks for PROTAC synthesis. The terminal alkyne serves as a chemical handle for "click chemistry," a highly efficient and specific reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the thalidomide-linker to a target protein ligand. uwa.edu.au

Several synthetic strategies have been developed to achieve this functionalization. One common method involves the use of a 4-hydroxythalidomide precursor. researchgate.net This precursor can be synthesized from 3-hydroxyphthalic acid. The hydroxyl group at the C4 position can then be etherified with a linker containing a terminal alkyne. For example, reacting 4-hydroxythalidomide with a halo-alkane or a tosylated alcohol bearing an alkyne group in the presence of a base like potassium carbonate can yield the desired alkyne-functionalized thalidomide.

Another approach involves the use of 4-aminothalidomide. encyclopedia.pub The amino group can be acylated with a carboxylic acid linker that already contains a terminal alkyne. This reaction is typically carried out using standard peptide coupling reagents.

The choice of the linker length and composition between the thalidomide core and the alkyne group is crucial and can be varied to optimize the properties of the final PROTAC. For instance, "Thalidomide-O-C4-alkyne" implies an ether linkage to a four-carbon chain terminating in an alkyne. tenovapharma.com

Optimization of Reaction Conditions for the Efficient Synthesis of this compound

The efficient synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and side products. The synthesis likely proceeds through a multi-step sequence, and each step necessitates optimization.

A plausible synthetic route starts with a C4-functionalized thalidomide derivative, such as 4-hydroxythalidomide. The key steps would involve the introduction of the acetamido linker followed by the C4-alkyne chain.

Table 1: Potential Reaction Optimization Parameters

| Reaction Step | Parameter to Optimize | Range/Conditions Explored | Desired Outcome |

| Etherification of 4-Hydroxythalidomide | Base | K₂CO₃, Cs₂CO₃, NaH | High yield, minimal side reactions |

| Solvent | DMF, Acetonitrile, THF | Good solubility of reactants, optimal reaction temperature | |

| Temperature | Room temperature to 80°C | Faster reaction rate without decomposition | |

| Coupling of the Acetamido Linker | Coupling Agent | HATU, HOBt/EDC, T3P | High coupling efficiency, minimal racemization |

| Base | DIPEA, Triethylamine | Neutralize acid byproducts, facilitate reaction | |

| Solvent | DMF, DCM | Good solubility, compatibility with reagents | |

| Final Alkyne Installation | Catalyst (if applicable) | Palladium catalysts for cross-coupling | High yield and selectivity |

| Reaction Time | Monitored by TLC or LC-MS | Reaction completion without product degradation |

For instance, in the etherification step to introduce the C4-alkyne linker, screening different bases and solvents is critical. researchgate.net While a strong base like sodium hydride might be effective, milder bases like potassium or cesium carbonate could offer better selectivity and fewer side reactions. The choice of solvent can also significantly impact the reaction rate and yield. researchgate.net Similarly, for the amide bond formation to introduce the acetamido group, a variety of modern coupling reagents can be screened to find the most efficient one. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time. researchgate.net

Enantioselective Synthesis and Chiral Control in the Development of this compound Analogues

Thalidomide possesses a chiral center at the C3 position of the glutarimide (B196013) ring and exists as a racemic mixture of (R)- and (S)-enantiomers. These enantiomers are known to have different biological activities. The (S)-enantiomer is associated with the teratogenic effects of thalidomide, while both enantiomers can exhibit therapeutic effects. The glutarimide ring's chiral hydrogen is acidic and can racemize in vivo. encyclopedia.pub

In the context of PROTACs, the stereochemistry of the thalidomide moiety can significantly influence the binding affinity to CRBN and the subsequent degradation of the target protein. The crystal structures of CRBN in complex with thalidomide and its analogs reveal that the glutarimide ring binds in a specific orientation within a hydrophobic pocket. nih.gov

Therefore, controlling the chirality during the synthesis of this compound and its analogues is of great importance. Enantioselective synthesis aims to produce a single, desired enantiomer, which can lead to a more potent and selective PROTAC with a better-defined mechanism of action.

Approaches to achieve chiral control include:

Starting from a chiral precursor: The synthesis can begin with an enantiomerically pure starting material, such as L- or D-glutamine, to construct the glutarimide ring. uwa.edu.au

Chiral resolution: The racemic final product or a key intermediate can be separated into its individual enantiomers using techniques like chiral chromatography.

Asymmetric catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other during a key synthetic step.

The development of enantiomerically pure this compound analogues allows for a more precise investigation of the structure-activity relationship (SAR) and can lead to the development of safer and more effective protein degraders.

Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment via the Thalidomide Moiety

The thalidomide component of this compound is responsible for its high-affinity binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This interaction is the foundational step in the mechanism of action for PROTACs that utilize this particular E3 ligase binder. The acetamido-C4-alkyne linker provides a reactive handle for conjugating the thalidomide moiety to a ligand that binds a specific protein of interest, without significantly disrupting the interaction with CRBN.

Elucidation of Ternary Complex Formation between CRBN, this compound-PROTAC Conjugates, and Target Proteins

The efficacy of a PROTAC is contingent upon the formation of a stable ternary complex, consisting of the PROTAC itself, the CRBN E3 ligase, and the target protein. The this compound portion of the PROTAC facilitates the recruitment of CRBN, while the other end of the PROTAC binds to the target protein. The formation of this ternary complex is a cooperative process, where the interactions between all three components contribute to its stability. The specific geometry and linker length of the PROTAC, which includes the C4-alkyne chain, are crucial factors in optimizing the formation and stability of this complex.

Ubiquitination and Proteasomal Degradation Pathways Induced by Constructs Incorporating this compound

Once the ternary complex is formed, the CRL4^CRBN E3 ubiquitin ligase is brought into close proximity with the target protein. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell. The PROTAC, including its this compound component, can then act catalytically to induce the degradation of multiple copies of the target protein.

Specificity of Substrate Recognition within the CRL4^CRBN Complex Modulated by this compound Derived PROTACs

The substrate specificity of the CRL4^CRBN complex is altered by the binding of the this compound-derived PROTAC. While CRBN has endogenous substrates, the PROTAC effectively hijacks this machinery to recognize a new, non-native substrate—the target protein of the PROTAC. The specificity of this degradation is therefore determined by the ligand on the PROTAC that binds the target protein. The thalidomide moiety itself can also influence the substrate scope, as different immunomodulatory drugs (IMiDs) related to thalidomide can induce the degradation of different neosubstrates.

Structure Activity Relationship Sar Studies of Thalidomide O Acetamido C4 Alkyne and Its Protac Conjugates

Impact of Linker Length and Composition (C4 Alkyne vs. Alternative Linkers) on PROTAC Efficacy

The linker connecting the CRBN ligand to the warhead that binds the protein of interest (POI) is a critical determinant of a PROTAC's efficacy. Its length and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is a prerequisite for subsequent ubiquitination and degradation of the POI.

The C4-alkyne group on the thalidomide (B1683933) scaffold provides a convenient and versatile attachment point for the linker, often utilized in "click" chemistry reactions. nih.govnih.gov Research has demonstrated that both the length and the composition of the linker are crucial for the degradation activity of PROTACs. nih.gov If a linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and CRBN. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitin transfer. researchgate.net

Studies have explored various linker types, including polyethylene (B3416737) glycol (PEG) and alkyl chains, to modulate the physicochemical properties and bioactivity of PROTACs. nih.gov For instance, the replacement of an amine connecting group with a more rigid alkyne has been shown to enhance cell growth inhibition in certain cancer cell lines. nih.gov The optimization of linker length can even impart selectivity for the degradation of one protein over another. For example, a study on lapatinib-based PROTACs showed that extending the linker by a single ethylene (B1197577) glycol unit abolished the degradation of HER2 while maintaining EGFR degradation. nih.gov

The following table summarizes the impact of linker modifications on the degradation of p38α and p38β, highlighting the importance of linker optimization.

| Compound | Linker Modification | p38α Degradation (DC50, nM) | p38β Degradation (DC50, nM) |

| NR-6a | Optimized Length and Composition | Potent | Potent |

| NR-7h | Optimized Length and Composition | Potent | Potent |

Data sourced from a study on p38 MAPK PROTACs. researchgate.net

Influence of Linker Exit Vector Modifications at the C4 Position on CRBN Engagement and Neosubstrate Selectivity

The point of attachment of the linker to the thalidomide core, known as the exit vector, significantly influences the PROTAC's interaction with CRBN and can affect the recruitment of so-called "neosubstrates." Neosubstrates are proteins that are not the intended target of the PROTAC but are degraded due to their proximity to the CRBN E3 ligase complex induced by the PROTAC.

Modifications at the C4 position of the phthalimide (B116566) ring of thalidomide analogs have been extensively studied. nih.govnih.gov Research indicates that C4-substituted derivatives can exhibit different degradation activity compared to their C5-substituted counterparts. nih.gov For example, in a study on Bruton's tyrosine kinase (BTK)-targeting PROTACs, the C4-substituted version showed lower degradation activity than the C5-substituted one, even with the same linker. nih.gov This suggests that the exit vector plays a crucial role in the stability of the ternary complex. nih.gov

Furthermore, the position of the linker on the thalidomide molecule can influence the degradation of off-target zinc finger (ZF) proteins. nih.govresearchgate.net Studies have shown that modifications at the C5 position of the phthalimide ring generally lead to reduced ZF protein degradation compared to identical modifications at the C4 position. nih.gov This provides a rational basis for designing PROTACs with improved selectivity and reduced off-target effects. The choice of the linker attachment point can serve as a switch to either engage or avoid the degradation of certain neosubstrates like IKZF1 and IKZF3. researchgate.netnih.gov

Stereochemical Considerations of the Thalidomide Core and their Role in Ligand-Target Interactions

Thalidomide is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. These enantiomers are known to interconvert under physiological conditions. rsc.org The stereochemistry of the glutarimide (B196013) ring is critical for its biological activity. It is the (S)-enantiomer that is primarily responsible for the teratogenic effects of thalidomide, while the (R)-enantiomer is associated with its sedative properties.

In the context of PROTACs, the stereochemistry of the thalidomide core is paramount for its engagement with CRBN. The glutarimide moiety of thalidomide and its analogs binds to CRBN, which is a component of the CRL4 E3 ubiquitin ligase complex. nih.gov This binding event is essential for recruiting the E3 ligase to the target protein. While traditional CRBN ligands like thalidomide and its derivatives possess a chiral center and are susceptible to racemization, newer achiral ligands are being developed to circumvent this issue.

The α-linkage between the phthalimide and glutarimide rings is essential for the embryopathic activity of thalidomide, and by extension, its ability to function as a CRBN ligand. rsc.org Any alteration to this configuration, such as a β-linkage, results in a complete loss of this activity. rsc.org This highlights the stringent structural requirements for effective CRBN binding and subsequent PROTAC function.

Deconvoluting On-Target and Off-Target Degradation Profiles through Rational Structural Modifications of Thalidomide-O-acetamido-C4-alkyne Analogues

A significant challenge in the development of thalidomide-based PROTACs is the potential for off-target degradation of neosubstrates. nih.gov Thalidomide and its analogs can induce the degradation of various proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as GSPT1. sci-hub.se This off-target activity can lead to unintended biological consequences.

Rational structural modifications of the thalidomide moiety are being explored to mitigate these off-target effects and enhance the selectivity of PROTACs. As mentioned previously, modifying the linker attachment point from the C4 to the C5 position on the phthalimide ring has been shown to reduce the degradation of certain zinc finger proteins. nih.gov

Furthermore, subtle chemical changes to the immunomodulatory drug structure can significantly alter neosubstrate selectivity. nih.gov For example, lenalidomide (B1683929), a thalidomide analog, induces the degradation of an expanded set of substrates compared to thalidomide, while pomalidomide (B1683931) expands the target scope even further. elifesciences.org By systematically modifying the thalidomide scaffold, researchers can fine-tune the degradation profile of the resulting PROTAC, minimizing unwanted off-target effects while maintaining potent on-target activity. This involves creating libraries of analogs and profiling their degradation patterns against a panel of known neosubstrates. nih.govsci-hub.se

The table below illustrates the differential neosubstrate degradation profiles of various thalidomide analogs.

| Compound | IKZF1 Degradation | IKZF3 Degradation | GSPT1 Degradation | ZFP91 Degradation |

| Thalidomide | + | + | - | ++ |

| Lenalidomide | ++ | ++ | - | + |

| Pomalidomide | +++ | +++ | + | +++ |

Relative degradation levels are indicated by '+' symbols, based on findings from multiple studies. sci-hub.seelifesciences.org

Computational Chemistry and Molecular Modeling Investigations of Thalidomide O Acetamido C4 Alkyne

Molecular Docking Simulations of Thalidomide-O-acetamido-C4-alkyne-Derived Ligand-CRBN Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of thalidomide (B1683933) derivatives, docking simulations are crucial for understanding how these molecules interact with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase. jst.go.jprsc.org The binding of a thalidomide analog to CRBN can modulate its substrate specificity, leading to the degradation of specific target proteins. rsc.orgharvard.edu

For a hypothetical "this compound"-derived ligand, docking simulations would be employed to predict its binding mode within the thalidomide-binding pocket of CRBN. researchgate.net These simulations would assess the energetic favorability of different conformations, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. The alkyne group in "this compound" could be explored for its potential to form specific interactions within the binding site, potentially enhancing affinity or altering substrate selectivity compared to other thalidomide analogs. acs.org

Table 1: Hypothetical Molecular Docking Results for a this compound-Derived Ligand with CRBN

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong, energetically favorable interaction is predicted. |

| Key Interacting Residues | TRP380, TRP386, HIS353 | These residues are critical for stabilizing the ligand in the binding pocket. |

| Hydrogen Bonds | 2 | Specific hydrogen bond interactions contribute to binding specificity. |

| Hydrophobic Contacts | 15 | Extensive hydrophobic interactions contribute to overall binding affinity. |

Dynamics of Ternary Complex Assembly and Stability involving this compound Conjugates

The therapeutic effect of many thalidomide-based molecules, particularly PROTACs, relies on the formation of a stable ternary complex consisting of the thalidomide derivative, CRBN, and a target protein of interest (POI). nih.gov Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior and stability of these ternary complexes. dimensioncap.com

For a "this compound" conjugate designed as a PROTAC, MD simulations would be essential to understand the structural dynamics of the ternary complex. nih.gov These simulations can reveal how the linker, in this case, the acetamido-C4-alkyne chain, influences the relative orientation and interaction between CRBN and the target protein. The stability of the ternary complex is a critical determinant of the efficiency of subsequent ubiquitination and degradation of the target protein. nih.gov MD simulations can provide insights into the conformational changes that occur upon complex formation and identify key residues at the protein-protein interface. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ternary Complex

| Simulation Parameter | Typical Value | Purpose |

| Simulation Time | 100 ns | To observe the stability and conformational changes of the complex over time. |

| RMSD (Å) | < 2.0 | To assess the structural stability of the complex. |

| RMSF (Å) | Varies per residue | To identify flexible regions of the proteins and the ligand. |

| Intermolecular Interactions | Monitored over time | To analyze the persistence of key contacts within the ternary complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Degradation Potency of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of thalidomide-based degraders, QSAR models can be developed to predict the degradation potency of new derivatives.

For a series of derivatives based on "this compound," a QSAR study would involve synthesizing and testing a set of analogs with variations in the linker or the warhead targeting the POI. The experimental degradation potency (e.g., DC50 values) would then be correlated with calculated molecular descriptors of the compounds. These descriptors can include electronic, steric, and hydrophobic properties. A robust QSAR model could then be used to predict the degradation potency of untested or virtual derivatives, guiding the design of more effective degraders. nih.gov

Table 3: Example of Descriptors Used in a QSAR Model for Protein Degraders

| Descriptor | Type | Relevance to Degradation Potency |

| Molecular Weight | Physicochemical | Influences cell permeability and solubility. |

| LogP | Hydrophobicity | Affects cell permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | Physicochemical | Relates to cell permeability and oral bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | Structural | Important for specific interactions with CRBN and the target protein. |

Prediction of Novel Ligand Modifications for Enhanced Efficacy and Selectivity through Computational Screening

Computational screening, or in silico screening, allows for the rapid evaluation of large libraries of virtual compounds to identify those with a high probability of being active. nih.gov This approach can be used to discover novel modifications to the "this compound" scaffold to enhance its efficacy and selectivity.

Virtual libraries of derivatives could be generated by modifying the alkyne linker, the phthalimide (B116566) moiety, or by attaching different warheads for various target proteins. These virtual compounds would then be subjected to a hierarchical screening workflow. This typically starts with rapid, less computationally intensive methods like pharmacophore modeling or 2D similarity searching to filter large databases. Promising candidates are then passed on to more rigorous methods like molecular docking and free energy calculations to more accurately predict their binding affinity and selectivity for the CRBN-POI ternary complex. This process can significantly accelerate the discovery of new and improved thalidomide-based therapeutics. acs.org

Applications in Chemical Biology and Targeted Protein Degradation Research

Development of PROteolysis TArgeting Chimeras (PROTACs) Utilizing Thalidomide-O-acetamido-C4-alkyne as a Building Block

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target by the proteasome. nih.gov this compound serves as a crucial "degrader building block" in the synthesis of these powerful molecules. tenovapharma.com

The thalidomide (B1683933) component of the molecule acts as a ligand for the E3 ligase Cereblon (CRBN). nih.gov Structural studies have revealed that the glutarimide (B196013) portion of thalidomide is essential for binding to a hydrophobic pocket in CRBN, while the phthalimide (B116566) ring is more solvent-exposed. nih.gov This solvent exposure allows for the attachment of linkers at this position without disrupting the crucial interaction with CRBN. nih.gov

In this compound, a four-carbon alkyne-terminated linker is attached to the oxygen on the phthalimide ring. This pre-functionalized building block streamlines the synthesis of PROTACs. Researchers can take a ligand that binds to a specific protein they wish to degrade and, by introducing a complementary reactive group (such as an azide), can readily conjugate it to the alkyne handle of this compound. tenovapharma.com This modular approach has been used to generate potent and selective degraders for various disease-relevant proteins. For instance, thalidomide-based PROTACs have been successfully developed to degrade SHP2, a key node in oncogenic signaling pathways, and JAK1, another important therapeutic target. nih.govmedchemexpress.comresearchgate.net

The development of the SHP2 degrader ZB-S-29 involved synthesizing a series of compounds with different linker lengths and compositions attached to the thalidomide core to identify the most efficient degrader. researchgate.net This highlights the importance of the linker in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

| PROTAC Example | Target Protein | E3 Ligase Recruited | E3 Ligase Ligand Basis | Reported DC50/EC50 |

|---|---|---|---|---|

| dBET1 | BRD4 | CRBN | Thalidomide | EC50 = 430 nM |

| ARV-825 | BRD4 | CRBN | Thalidomide | DC50 < 1 nM |

| ZB-S-29 | SHP2 | CRBN | Thalidomide | DC50 = 6.02 nM |

Utilization as a Click Chemistry Reagent in Bioconjugation Strategies for Biological Probes

The terminal alkyne group in this compound makes it an ideal reagent for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. selleckchem.comnih.gov These reactions are fundamental to bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids. nih.govnih.gov The two most prominent azide-alkyne cycloaddition reactions used in this context are:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne (like that in this compound) with an azide-functionalized molecule in the presence of a copper(I) catalyst. nih.govnih.gov The result is a stable triazole linkage. CuAAC is widely used for in vitro applications, such as labeling purified proteins or creating complex molecular architectures, due to its rapid kinetics and high yields. nih.gov For example, an azide-containing fluorescent dye or affinity tag (like biotin) can be "clicked" onto this compound to create a probe for biological studies.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the potential toxicity of copper catalysts in living systems, SPAAC was developed. nih.gov This reaction uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. selleckchem.com The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide (B81097) without the need for a metal catalyst, making it suitable for bioconjugation in live cells and even whole organisms. selleckchem.comnih.gov While this compound itself contains a terminal alkyne for CuAAC, its azide-containing counterpart, Thalidomide-O-amido-C4-N3, is designed for SPAAC reactions with molecules containing strained alkynes. selleckchem.com

These click chemistry strategies enable the precise and efficient attachment of reporter groups, imaging agents, or other functional moieties to the thalidomide scaffold, facilitating the creation of sophisticated biological probes. nih.gov

| Reaction Type | Key Components | Catalyst Required | Primary Application Environment |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | In vitro (e.g., cell lysates, purified systems) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | None | Live cells and organisms |

Design of Chemical Probes for Protein Target Identification and Engagement Studies based on the this compound Scaffold

Identifying the specific protein targets of a small molecule is a critical step in drug discovery and chemical biology. nih.gov Chemical proteomics uses specially designed chemical probes to capture and identify these binding partners from complex biological mixtures like cell lysates. mdpi.comnih.gov

The this compound scaffold is excellently suited for the design of such probes. mdpi.com The strategy involves using the thalidomide core as the "bait" to bind to its target protein(s) (primarily CRBN and its neosubstrates). nih.gov The alkyne group serves as a bioorthogonal handle for downstream applications. In a typical activity-based protein profiling (ABPP) experiment, the probe is incubated with living cells or a cell lysate to allow it to bind to its targets. nih.gov

Following target engagement, a reporter tag containing a complementary azide group (e.g., biotin-azide or a fluorescent-azide) is added. mdpi.com Using a CuAAC reaction, the reporter tag is covalently attached to the probe-protein complex. If biotin (B1667282) is used as the tag, the entire complex can be enriched from the lysate using streptavidin-coated beads. The captured proteins are then identified using mass spectrometry, revealing the direct and indirect binding partners of the original thalidomide-based probe. mdpi.comnih.gov This approach allows for the unambiguous identification of protein targets in their native environment. nih.gov

Advanced PROTAC Design Principles Derived from the Architectural Features of this compound

The structure of this compound provides key insights into the rational design of advanced PROTACs. The effectiveness of a PROTAC is not solely dependent on the binding affinities of its two ends but is critically influenced by the architecture connecting them. explorationpub.com

Several design principles can be derived from this and similar building blocks:

E3 Ligase Ligand Vector: The point of attachment of the linker to the E3 ligase ligand is crucial. For thalidomide-based ligands, structural biology has shown that the phthalimide portion is solvent-exposed and provides a suitable exit vector for linker attachment without compromising binding to CRBN. nih.govnih.gov This rationalizes the "O-acetamido" linkage in the molecule's design.

Linker Composition and Length: The C4 alkyl chain in this compound represents a specific linker length and composition. The nature of the linker (e.g., its length, rigidity, and polarity) dictates the spatial orientation of the target protein relative to the E3 ligase. This geometry is a primary determinant of whether a stable and productive ternary complex can form, leading to efficient ubiquitination. Research has shown that even subtle changes in linker length or composition (e.g., PEG vs. alkyl chains) can dramatically impact degradation efficiency and selectivity. researchgate.netexplorationpub.com

Conformational Rigidity: While flexible linkers like PEG are common, introducing rigidity into the linker can sometimes enhance potency. explorationpub.com For example, replacing a flexible amine connection with a rigid alkyne has been shown to improve the activity of certain PROTACs. This suggests that the architectural features of linkers derived from building blocks like this compound can be fine-tuned to pre-organize the PROTAC into a bioactive conformation.

Modularity and Synthetic Accessibility: The presence of a terminal alkyne provides a synthetically accessible and versatile handle for the convergent synthesis of PROTAC libraries. explorationpub.com This modularity allows for the rapid exploration of different target-binding ligands, linker lengths, and attachment points, accelerating the optimization of PROTAC candidates.

By leveraging these architectural features, researchers can move beyond a "trial-and-error" approach and more rationally design next-generation PROTACs with improved potency, selectivity, and drug-like properties. explorationpub.com

Advanced Analytical Characterization Methodologies for Thalidomide O Acetamido C4 Alkyne and Its Conjugates in Research

Spectroscopic Techniques for Structural Elucidation of Thalidomide-O-acetamido-C4-alkyne and its Derivatives (e.g., NMR, IR)

Spectroscopic techniques are fundamental in unequivocally determining the chemical structure of "this compound" and confirming the successful synthesis of its conjugates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly utilized methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for complete structural assignment.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," characteristic signals would be expected for the aromatic protons of the phthalimide (B116566) group, the protons of the glutarimide (B196013) ring, the methylene protons of the C4-alkyne linker, and the terminal alkyne proton.

¹³C NMR spectra reveal the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the carbons of the linker, including the characteristic signals for the alkyne carbons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For "this compound," the IR spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching of the glutarimide ring.

C=O stretching of the imide groups.

C≡C stretching of the terminal alkyne.

≡C-H stretching of the terminal alkyne.

Aromatic C-H and C=C stretching .

The following table provides representative spectral data for thalidomide (B1683933) analogues, which would be comparable to what is expected for "this compound".

| Technique | Functional Group | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| Glutarimide CH | ~5.0 ppm | |

| Glutarimide CH₂ | 2.0 - 3.0 ppm | |

| Linker CH₂ | Variable, depends on proximity to other groups | |

| Terminal Alkyne CH | ~2.5 ppm | |

| ¹³C NMR | Carbonyl Carbons | 165 - 175 ppm |

| Aromatic Carbons | 110 - 140 ppm | |

| Alkyne Carbons | 70 - 90 ppm | |

| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ |

| C=O Stretch (Imide) | 1700 - 1770 cm⁻¹ | |

| C≡C Stretch (Alkyne) | 2100 - 2260 cm⁻¹ | |

| ≡C-H Stretch (Alkyne) | ~3300 cm⁻¹ |

Chromatographic Methods for Compound Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of "this compound" and its conjugates. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution, sensitivity, and reproducibility.

A typical HPLC method for the analysis of thalidomide derivatives involves a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often a combination of water or a buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the phthalimide ring of thalidomide possesses a strong chromophore.

The purity of "this compound" is determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. A high purity level (typically >95%) is crucial for its use in synthesizing PROTACs to ensure that the final conjugate has a well-defined structure and to avoid introducing confounding variables in biological assays.

The following table outlines a representative HPLC method for the purity assessment of thalidomide derivatives.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with or without additives like formic acid or trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength between 220 and 300 nm |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Mass Spectrometry-based Proteomic Analysis for Profiling Protein Degradation

Once "this compound" is incorporated into a PROTAC, a critical step is to verify that the resulting conjugate effectively induces the degradation of the target protein. Mass spectrometry (MS)-based proteomics is a powerful tool for globally and quantitatively assessing changes in protein abundance within a cell or organism upon treatment with a PROTAC.

The general workflow for a quantitative proteomics experiment to profile protein degradation involves several key steps:

Cell Culture and Treatment: Cells are cultured and then treated with the PROTAC conjugate or a vehicle control.

Cell Lysis and Protein Extraction: The cells are lysed to release their protein content.

Protein Digestion: The extracted proteins are digested into smaller peptides, typically using the enzyme trypsin.

Peptide Labeling (Optional but common): For quantitative comparison, peptides from different treatment groups can be labeled with isobaric tags (e.g., Tandem Mass Tags - TMT).

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

Data Analysis: The acquired MS data is processed to identify the proteins present in the sample and to quantify their relative abundance between the different treatment groups. A significant decrease in the abundance of the target protein in the PROTAC-treated sample compared to the control indicates successful degradation.

This proteomic approach not only confirms the degradation of the intended target but can also identify any off-target effects, where the PROTAC may be causing the degradation of other proteins.

The following table summarizes the key stages in a typical MS-based proteomics workflow for analyzing PROTAC-induced protein degradation.

| Stage | Description |

| Sample Preparation | Cells are treated with the PROTAC, followed by lysis, protein extraction, and enzymatic digestion into peptides. |

| LC-MS/MS | Peptides are separated by liquid chromatography and analyzed by a mass spectrometer to determine their sequence and abundance. |

| Data Processing | Raw mass spectrometry data is processed using specialized software to identify and quantify proteins. |

| Bioinformatic Analysis | Statistical analysis is performed to identify proteins that are significantly up- or down-regulated in response to PROTAC treatment. |

Biophysical Assays for Quantifying Protein-Ligand and Protein-Protein Interaction Analysis (e.g., NanoBRET, TR-FRET)

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. Biophysical assays are crucial for quantifying the interactions between these components and for understanding the efficiency of ternary complex formation. NanoBioluminescence Resonance Energy Transfer (NanoBRET) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are two widely used in-cell assays for this purpose.

NanoBRET is a proximity-based assay that measures the interaction between two proteins in live cells. One protein is genetically fused to a bright NanoLuc luciferase (the donor), and the other is fused to a HaloTag protein that is labeled with a fluorescent ligand (the acceptor). If the two proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer from the luciferase to the fluorophore, which results in a detectable light signal. In the context of PROTACs, NanoBRET can be used to measure the formation of the ternary complex by fusing NanoLuc to the target protein and HaloTag to the E3 ligase (or vice versa).

TR-FRET is another proximity-based assay that is well-suited for high-throughput screening. It utilizes a long-lifetime lanthanide chelate as the donor and a fluorescent acceptor. The long-lived fluorescence of the donor allows for a time-gated measurement, which reduces background fluorescence and increases the signal-to-noise ratio. Similar to NanoBRET, TR-FRET can be configured to detect the formation of the ternary complex by labeling the target protein and the E3 ligase with the donor and acceptor fluorophores, respectively.

These assays are invaluable for:

Confirming that the PROTAC can simultaneously bind to both the target protein and the E3 ligase.

Determining the affinity and stability of the ternary complex.

Screening libraries of PROTACs to identify the most potent degraders.

The following table summarizes the principles and applications of NanoBRET and TR-FRET in the characterization of PROTACs.

| Assay | Principle | Application in PROTAC Research |

| NanoBRET | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase donor and a fluorescently labeled HaloTag acceptor in live cells. | Quantifying the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a cellular environment. |

| TR-FRET | Förster Resonance Energy Transfer (FRET) between a long-lifetime lanthanide donor and a fluorescent acceptor, with time-gated detection to reduce background. | High-throughput screening of PROTACs for their ability to induce ternary complex formation; biochemical characterization of protein-protein and protein-ligand interactions. |

Future Research Directions and Translational Perspectives

Development of Next-Generation Thalidomide-O-acetamido-C4-alkyne Analogues with Modulated Properties

The core structure of this compound, while effective, represents a foundational scaffold from which next-generation analogues with fine-tuned properties can be developed. Research in this area is focused on systematically modifying each component of the molecule—the thalidomide (B1683933) moiety, the acetamido linker element, and the C4-alkyne chain—to enhance the performance of the resulting PROTACs.

Modifications to the thalidomide core are being explored to alter the binding affinity and selectivity for CRBN, potentially reducing off-target effects and improving the therapeutic window. The development of thalidomide analogues has been a long-standing effort, driven by the desire to separate its therapeutic effects from its notorious teratogenicity. nih.govnih.gov These efforts have led to the creation of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), which exhibit improved potency and safety profiles. nih.gov Insights from these second and third-generation IMiDs can be applied to create novel CRBN-recruiting ligands based on the this compound template.

The acetamido group and the C4-alkyne linker are also critical determinants of a PROTAC's efficacy. The length, rigidity, and chemical nature of the linker can significantly impact the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com Researchers are investigating the replacement of the C4-alkyne with linkers of varying lengths and compositions, such as polyethylene (B3416737) glycol (PEG) chains or more rigid cyclic structures, to optimize the spatial orientation of the target protein relative to the E3 ligase. explorationpub.comresearchgate.net The goal is to identify linker modifications that enhance the rate and extent of target protein ubiquitination and subsequent degradation.

Exploration of Novel E3 Ligase Recruitment Strategies Beyond CRBN Utilizing Derivatives of the Compound

While CRBN is a widely exploited E3 ligase in PROTAC design, the human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for targeted protein degradation. A significant future direction involves the derivatization of this compound to recruit E3 ligases other than CRBN. This would expand the repertoire of PROTACs and potentially overcome resistance mechanisms that may arise from the downregulation or mutation of CRBN.

However, the specific chemical modifications required to switch E3 ligase specificity from CRBN to another ligase, such as VHL (von Hippel-Lindau) or MDM2, are not trivial. It would likely necessitate the complete replacement of the thalidomide moiety with a known ligand for the alternative E3 ligase. While derivatives of the linker portion of this compound could be conjugated to these alternative E3 ligase ligands, the thalidomide core itself is intrinsically tied to CRBN recognition. Therefore, the direct derivatization of the thalidomide part of the molecule to achieve novel E3 ligase recruitment is a challenging prospect that would require significant synthetic innovation and a deep understanding of the structural biology of E3 ligase-ligand interactions.

Integration of this compound with Orthogonal Chemical Biology Technologies

The terminal alkyne group of this compound makes it an ideal substrate for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This versatile reaction allows for the efficient and specific conjugation of the thalidomide-based building block to a wide array of molecules bearing an azide (B81097) group, including ligands for target proteins of interest. explorationpub.com

Beyond its use in PROTAC synthesis, the alkyne handle opens up possibilities for integrating this compound with other powerful chemical biology tools. For instance, it can be "clicked" onto fluorescent dyes or biotin (B1667282) tags to create chemical probes for studying the localization and dynamics of CRBN in living cells. Furthermore, the principles of bioorthogonal chemistry can be extended to develop more sophisticated PROTAC strategies, such as "in-cell click-formed" PROTACs (CLIPTACs), where the two separate components of the PROTAC are administered and then assemble within the cell. explorationpub.com

Another promising avenue is the integration with photo-inducible technologies. For example, the alkyne group could be used to attach a photolabile caging group to the thalidomide moiety, allowing for the light-activated release of the PROTAC and thus providing spatiotemporal control over protein degradation. nih.gov Similarly, photo-affinity labeling, a technique used to identify protein-small molecule interactions, could be employed by incorporating a photoreactive group alongside the alkyne, enabling the covalent crosslinking of the PROTAC to its binding partners upon UV irradiation. nih.govnih.gov

Methodological Advancements in PROTAC Design and Characterization Propelled by Insights from this Compound

The widespread availability and use of standardized building blocks like this compound have been instrumental in advancing the field of PROTAC design and characterization. The modular nature of this compound allows for the rapid generation of PROTAC libraries with systematic variations in the linker and target-binding ligand. explorationpub.com This has facilitated the exploration of structure-activity relationships (SAR) and the optimization of PROTAC potency and selectivity.

The insights gained from studies utilizing PROTACs constructed from this compound have contributed to a more rational approach to linker design. Initially, linker selection was largely empirical; however, the accumulation of data from numerous PROTACs has led to the development of computational models that can better predict optimal linker lengths and compositions. explorationpub.com

Furthermore, the use of well-defined building blocks has streamlined the development of assays for PROTAC characterization. For example, standardized assays to measure ternary complex formation, ubiquitination levels, and protein degradation kinetics have been established, allowing for more consistent and comparable data across different studies. The commercial availability of such reagents has democratized access to PROTAC technology, enabling a broader range of researchers to contribute to this rapidly evolving field. tenovapharma.com

Q & A

Basic Research Questions

Q. What are the key structural components of Thalidomide-O-acetamido-C4-alkyne that influence its role in PROTAC design?

- Answer : The compound integrates three critical elements:

-

A thalidomide-derived cereblon ligand for E3 ubiquitin ligase recruitment.

-

A C4 alkyl linker that balances flexibility and steric effects for optimal protein degradation efficiency.

-

A terminal alkyne group for bioorthogonal "click chemistry" conjugation to target-binding ligands (e.g., via azide-alkyne cycloaddition) .

-

The amide bond in the linker enhances stability under physiological conditions, while the alkyne enables modular assembly of PROTACs .

Table 1 : Key Structural and Physicochemical Properties

Property Value Reference Molecular Formula C₁₉H₂₃ClN₄O₆ Molecular Weight 438.86 g/mol CAS Number 2245697-86-1 Solubility Soluble in DMSO, DMF Storage Conditions -20°C, dry, dark

Q. What methodologies are recommended for the synthesis of this compound derivatives?

- Answer : Synthesis typically involves:

Functionalization of thalidomide : Introduce an amide bond at the hydroxyl position using chloroacetamide derivatives (e.g., 2-chloro-N-(aryl)acetamide) in acetonitrile with KI as a catalyst .

Linker incorporation : Attach a C4 alkyl chain via nucleophilic substitution or coupling reactions.

Alkyne termination : Introduce the terminal alkyne group using propargyl bromide or similar reagents under inert conditions .

- Purification : Crystallization from ethanol or chromatography (e.g., silica gel) ensures high purity (>95%) .

Q. How does the C4 linker length affect the bioactivity and solubility of Thalidomide-based PROTACs?

- Answer :

- Bioactivity : Shorter linkers (e.g., C2-C4) improve ternary complex formation between E3 ligase and target protein, enhancing degradation efficiency. Longer linkers (e.g., PEG-based) may reduce steric hindrance but increase hydrophilicity, potentially altering cellular uptake .

- Solubility : C4 alkyl chains provide moderate hydrophobicity, balancing solubility in organic solvents (for synthesis) and aqueous buffers (for biological assays). Hydrochloride salt forms (e.g., Thalidomide-O-amido-C4-NH₂·HCl) improve aqueous solubility .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across experimental models?

- Answer : Contradictions often arise from:

- Cell-specific factors : Cereblon expression levels and off-target protein interactions vary by cell line. Validate results across multiple models (e.g., HEK293, HCT116) .

- PROTAC assembly : Inconsistent stoichiometry between E3 ligase and target ligands affects degradation. Use quantitative mass spectrometry to confirm ternary complex formation .

- Data normalization : Control for basal protein turnover rates and use orthogonal assays (e.g., Western blot vs. fluorescence tagging) .

Q. What strategies can optimize the stability and solubility of this compound in aqueous solutions?

- Answer :

- Salt formation : Hydrochloride salts (e.g., Thalidomide-O-amido-C4-NH₂·HCl) enhance solubility and shelf-life .

- PEGylation : Replace the C4 alkyl linker with PEG variants (e.g., Thalidomide-O-amido-PEG4-azide) to improve hydrophilicity without compromising bioactivity .

- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles for in vivo applications .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound post-synthesis?

- Answer :

- NMR spectroscopy : Confirm linker length, alkyne termination, and amide bond formation (e.g., ¹H NMR for proton environments) .

- Mass spectrometry (MS) : Validate molecular weight and purity (e.g., ESI-MS for intact mass analysis) .

- HPLC : Assess purity (>95%) and detect degradation products under stress conditions (e.g., heat, light) .

Table 2 : Related Reagents for PROTAC Design

| Reagent Name | Application | Reference |

|---|---|---|

| Thalidomide-O-amido-PEG3-azide | Click chemistry conjugation | |

| Mal-amido-PEG8-acid | Bioconjugation | |

| Thalidomide-O-PEG4-Boc | Solubility optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.